Stereochemical Control in Photocycloisomerization: 26% Diastereomeric Excess vs. 3-Isomer
Upon UV irradiation, 5-(β-D-ribofuranosyl)-pyridin-2-one (compound 1) undergoes photocycloisomerization to yield diastereomeric Dewar-type photoproducts with a measured diastereomeric excess of 26%, as determined by HPLC [1]. This stereochemical outcome is a direct consequence of the ribosyl substitution at the C-5 position of the pyridin-2-one ring. In contrast, the isomeric 3-(β-D-ribofuranosyl)-pyridin-2-one (compound 2) follows the same general photocycloisomerization pathway but yields a different diastereomeric product distribution, demonstrating that the position of glycosylation dictates the stereochemical course of the photoreaction [1].
| Evidence Dimension | Diastereoselectivity of photocycloisomerization |
|---|---|
| Target Compound Data | 26% diastereomeric excess (de) for 5-(β-D-ribofuranosyl)-pyridin-2-one (1) |
| Comparator Or Baseline | 3-(β-D-ribofuranosyl)-pyridin-2-one (2) yields a different, unspecified diastereomeric ratio |
| Quantified Difference | 26% de for compound 1; no de value reported for compound 2 but product distribution differs qualitatively |
| Conditions | Aqueous solution, UV irradiation (exact wavelength not specified), HPLC analysis with Waters radial compression Nova-Pak C-18 column |
Why This Matters
This difference dictates which isomer is suitable for applications requiring a defined stereochemical outcome in photochemical labeling or probing experiments.
- [1] G. Wenska, J. Skalski, Z. Gdaniec, R.W. Adamiak, J. Matulic-Adamic, L. Beigelman, Photophysical and photochemical properties of C-linked ribosides of pyridin-2-one, Journal of Photochemistry and Photobiology A: Chemistry, 133(3), 2000, pp. 169-176. DOI: 10.1016/S1010-6030(00)00236-7 View Source
